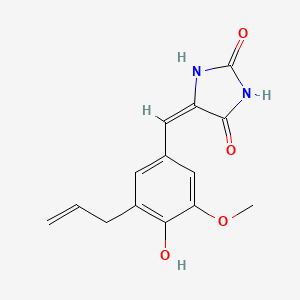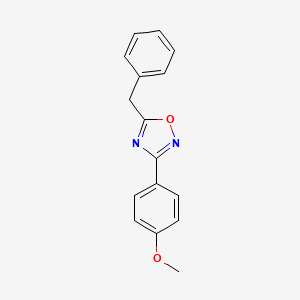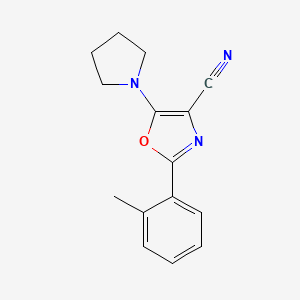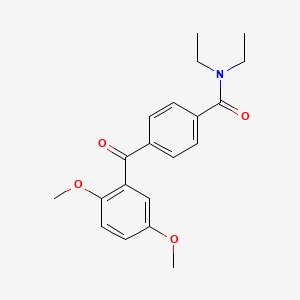![molecular formula C16H19NO2S B5703398 [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5703398.png)
[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid, also known as DPTA, is a synthetic compound that belongs to the family of quinoline derivatives. DPTA has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases.
作用機序
The exact mechanism of action of [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid is not fully understood. However, studies have suggested that [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB and PI3K/Akt pathways. [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has been shown to have antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has several advantages for lab experiments. It is a stable and easily synthesizable compound, which can be readily purified and characterized by various analytical techniques. [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid also exhibits potent therapeutic effects in various disease models, making it a promising drug candidate. However, [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses. These limitations need to be addressed in future studies to fully explore the therapeutic potential of [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid.
将来の方向性
There are several future directions for the research on [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid. One potential direction is to investigate the pharmacokinetics and pharmacodynamics of [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid in vivo. This will help to determine the optimal dosage and dosing regimen for [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid in clinical trials. Another direction is to explore the potential of [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid as a combination therapy with other drugs for the treatment of cancer and other diseases. In addition, further studies are needed to elucidate the exact mechanism of action of [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid and to identify its molecular targets.
合成法
[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid can be synthesized by the reaction of 2,8-dimethyl-4-quinoline thiol with propyl bromide in the presence of a base, such as potassium carbonate. The reaction yields [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid as a yellow solid, which can be purified by recrystallization. The purity and identity of [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid can be confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has also been studied for its anti-inflammatory and antimicrobial properties. In addition, [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
2-(2,8-dimethyl-3-propylquinolin-4-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-4-6-12-11(3)17-15-10(2)7-5-8-13(15)16(12)20-9-14(18)19/h5,7-8H,4,6,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGZLMHPZXBRIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=CC=CC(=C2N=C1C)C)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5703315.png)
![4-methoxybenzaldehyde [4-(4-chlorophenyl)-5-isothiazolyl]hydrazone](/img/structure/B5703321.png)
![N-[2-(acetylamino)-5-methoxyphenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5703338.png)

![N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5703348.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5703368.png)


![N-(4-methoxyphenyl)-2-[4-(1-piperidinylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5703382.png)
![3-(1-adamantyl)-N'-[1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5703387.png)
![ethyl 4-[(2-naphthyloxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5703389.png)

![2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703412.png)